CellHunt Green 8-P2M

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CellHunt Green 8-P2M: is a green-fluorescent, thiol-reactive dye that exhibits high selectivity for reaction with thiol groups at pH levels below 7.5 . This compound is particularly useful as a long-term fluorescent cell tracer dye due to its strong fluorescence quenching and subsequent restoration upon reaction with thiol groups . It is non-ionic, non-toxic, and relatively insensitive to changes in pH and environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : CellHunt Green 8-P2M is synthesized through a series of chemical reactions involving the incorporation of a maleimide group into a green-fluorescent dye structure. The synthesis typically involves the following steps:

Formation of the Fluorescent Core: The core structure of the dye is synthesized through a series of condensation reactions.

Introduction of the Maleimide Group: The maleimide group is introduced through a nucleophilic substitution reaction, which enhances the dye’s reactivity towards thiol groups.

Industrial Production Methods: : Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid powder form and stored under nitrogen at 4°C to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions: : CellHunt Green 8-P2M primarily undergoes thiol-reactive substitution reactions. The maleimide group in the compound reacts selectively with thiol groups, leading to the formation of stable thioether bonds .

Common Reagents and Conditions

Reagents: Thiol-containing compounds such as cysteine, glutathione, and other thiol-containing peptides and proteins.

Conditions: The reactions are typically carried out at pH levels below 7.5 to ensure selectivity and high quantum yield

Major Products: : The major products formed from these reactions are green-fluorescent conjugates of this compound with thiol-containing biomolecules. These conjugates exhibit restored fluorescence with high quantum yield .

Applications De Recherche Scientifique

Chemistry

Biology

- Employed as a long-term fluorescent cell tracer dye for tracking cell movements and interactions .

- Utilized in the preparation of fluorescent conjugates with peptides, proteins, and other thiol-containing biomolecules .

Medicine

- Potential applications in diagnostic imaging and therapeutic monitoring due to its high selectivity and fluorescence properties .

Industry

Mécanisme D'action

Mechanism: : CellHunt Green 8-P2M exerts its effects through a mechanism involving photo-induced electron transfer. The maleimide group in the compound reacts with thiol groups, leading to the formation of stable thioether bonds. This reaction restores the green fluorescence of the dye with high quantum yield .

Molecular Targets and Pathways: : The primary molecular targets of this compound are thiol-containing biomolecules such as cysteine and glutathione. The reaction with these targets leads to the formation of fluorescent conjugates, which can be used for various applications in research and industry .

Comparaison Avec Des Composés Similaires

Similar Compounds

BODIPY Green 8-P2M: Another thiol-reactive, green-fluorescent dye derived from the BODIPY fluorophore.

EverFluor Green 8-P2M: A variant of CellHunt Green 8-P2M with similar fluorescence and thiol-reactive properties.

Uniqueness: : this compound is unique due to its high selectivity for thiol groups at pH levels below 7.5, non-ionic nature, and high quantum yield. These properties make it particularly suitable for long-term fluorescent cell tracing and the preparation of fluorescent conjugates with thiol-containing biomolecules .

Propriétés

Numéro CAS |

929679-22-1 |

|---|---|

Formule moléculaire |

C23H20BF2N3O2 |

Poids moléculaire |

419.23 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

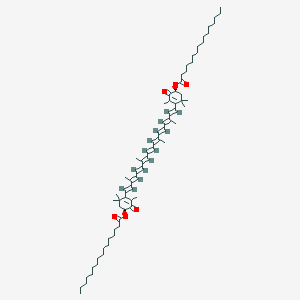

![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)